molecular formula C20H16FN3O6S B2720258 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 378192-32-6

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2720258
CAS No.: 378192-32-6
M. Wt: 445.42
InChI Key: FIWMPBZIKZPLBK-UHFFFAOYSA-N
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Description

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, methoxy, and nitro groups in the compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with the benzamide moiety: The sulfonamide intermediate is then coupled with 4-methoxy-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its functional groups.

    Medicine: Possible development as an antibacterial or anticancer agent.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for DNA synthesis. The fluorine and nitro groups may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

    N-(4-methoxyphenyl)benzamide: Lacks the sulfonamide and fluorine groups but shares the benzamide core.

    4-fluorobenzenesulfonamide: Contains the sulfonamide and fluorine groups but lacks the benzamide moiety.

Uniqueness

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the combination of functional groups that may confer specific biological activities and chemical reactivity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can participate in redox reactions.

Biological Activity

2-(4-Fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research data.

  • Molecular Formula : C20H16FN3O6S
  • Molecular Weight : 445.42 g/mol
  • Structure : The compound features a sulfonamide group, a nitrophenyl moiety, and a fluorobenzene substituent, which are critical for its biological interactions and activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly as an inhibitor in enzymatic pathways and its potential therapeutic applications.

Inhibition Studies

  • Carbonic Anhydrase Inhibition :
    • The compound exhibits significant inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes including respiration and acid-base balance. Aryl-sulfonamides like this one are known to bind with high affinity to CA, making them suitable candidates for drug design targeting this enzyme .
  • Antitumor Activity :
    • Preliminary studies suggest that compounds with similar structures may possess antitumor properties. For instance, derivatives of sulfonamide have shown effectiveness against non-small cell lung cancer (NSCLC) by targeting specific pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Carbonic Anhydrase InhibitionCompetitive inhibition at the active site
Antitumor PotentialDisruption of cancer cell proliferation
Antimicrobial PropertiesInhibition of bacterial growth

Detailed Case Study: Antitumor Activity

A study focusing on the synthesis and evaluation of similar benzamide derivatives revealed that modifications in the sulfonamide structure can enhance anticancer activity. The compound was tested against various cancer cell lines, showing a dose-dependent decrease in viability, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The sulfonamide group facilitates strong interactions with target enzymes, such as CA, by positioning the sulfonyl group near the zinc ion in the active site .
  • Structural Modifications : Variations in substituents (e.g., methoxy and nitro groups) can influence the compound's lipophilicity and overall bioactivity, affecting how it interacts with cellular targets .

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how different structural modifications impact biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMPBZIKZPLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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